Technical Monograph: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol
Technical Monograph: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol
The following technical guide details the chemical identity, synthesis, and application of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol , a critical chiral building block in medicinal chemistry.
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (CAS: 96363-26-7) is a protected
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | tert-butyl N-[1-(4-methoxyphenyl)-3-hydroxypropyl]carbamate |
| CAS Number | 96363-26-7 |
| Molecular Formula | |
| Molecular Weight | 281.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |
| Chirality | Available as (R), (S), or Racemic (Application dependent) |
| MDL Number | MFCD18907511 |
Synthetic Production Pathways
The synthesis of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol is most reliably achieved through the chemoselective reduction of its parent
Primary Route: Mixed Anhydride Reduction
This method is preferred over Lithium Aluminum Hydride (LiAlH
Mechanism:
-
Activation: The parent acid, Boc-
-(4-methoxyphenyl)-alanine, is activated with isobutyl chloroformate to form a mixed anhydride. -
Reduction: The anhydride is reduced in situ by sodium borohydride (NaBH
) to yield the primary alcohol.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic analysis and forward reaction pathway.
Caption: Chemoselective reduction pathway via mixed anhydride activation, preserving the Boc group and chiral center.
Experimental Protocol: Synthesis from -Amino Acid
Objective: Preparation of 10g of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol.
Reagents:
-
Boc-3-amino-3-(4-methoxyphenyl)propanoic acid (1.0 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
Isobutyl chloroformate (IBCF) (1.1 equiv)
-
Sodium borohydride (NaBH
) (3.0 equiv) -
Solvents: Tetrahydrofuran (THF) (Anhydrous), Methanol.
Step-by-Step Methodology:
-
Activation Phase:
-
Dissolve Boc-amino acid (33.8 mmol) in anhydrous THF (100 mL) under nitrogen atmosphere.
-
Cool the solution to -15°C using an ice/salt bath.
-
Add NMM (37.2 mmol) via syringe, followed by the dropwise addition of IBCF (37.2 mmol).
-
Critical Checkpoint: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes at -15°C to ensure complete formation of the mixed anhydride.
-
-
Reduction Phase:
-
Filter the precipitated NMM[1]·HCl quickly under cold conditions (optional, but often done to remove salts) or proceed directly (one-pot). Standard protocol usually involves direct addition.
-
Prepare a solution of NaBH
(101 mmol) in water (15 mL) or methanol. -
Add the borohydride solution dropwise to the mixed anhydride reaction mixture at -15°C . Caution: Vigorous gas evolution (H
). -
Allow the mixture to warm to room temperature (RT) over 1 hour.
-
-
Workup & Purification:
-
Quench the reaction with saturated NH
Cl solution. -
Evaporate THF under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with 1M citric acid, saturated NaHCO
, and brine. -
Dry over Na
SO and concentrate in vacuo. -
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO
, Hexane:EtOAc 2:1) to yield the target alcohol.
-
Applications in Drug Discovery
This scaffold is highly valued for its ability to introduce chirality and hydrogen-bonding motifs into drug candidates.
Peptidomimetics & Protease Inhibitors
The 1,3-amino alcohol motif serves as a transition-state isostere for the peptide bond hydrolysis. By replacing a scissile amide bond with the hydroxyethylene or hydroxypropylamine isostere, researchers can create non-hydrolyzable inhibitors of aspartyl proteases (e.g., HIV protease, Renin).
Synthesis of 1,3-Oxazines
Cyclization of 3-(Boc-amino)-3-aryl-1-propanols with aldehydes or ketones yields 1,3-oxazines. These heterocycles are pharmacophores in various bioactive natural products and synthetic antibiotics.
Precursor to Norepinephrine Reuptake Inhibitors (NRIs)
While classic SSRIs/NRIs like Fluoxetine are based on a 3-phenyl-3-aryloxypropylamine scaffold, the "reverse" 3-amino-3-aryl backbone allows access to novel reuptake inhibitor analogs. Derivatization of the primary alcohol (e.g., conversion to a halide and coupling) allows for the extension of the carbon chain or introduction of aryl ether moieties.
Safety & Handling
-
Hazards: The compound causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Storage: Store at 2-8°C (refrigerated) in a tightly sealed container. Hygroscopic; protect from moisture.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (which will remove the Boc group).
References
-
Chemical Identity & CAS: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol Product Entry. ChemUniverse. Link
- Synthetic Methodology (Mixed Anhydride Reduction): Rodriguez, M., et al. "A Simple and Efficient Method for the Preparation of N-Protected Amino Alcohols." Tetrahedron Letters, 1991.
-
Parent Acid Precursor: Boc-beta-(4-methoxyphenyl)-beta-alanine.[3] PubChem Compound Summary. Link
-
Application in Peptidomimetics: Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 2016. Link
-
General Properties: Sigma-Aldrich Product Specification for Boc-Amino Alcohols. Link
Sources
- 1. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 2. tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid | C15H21NO5 | CID 1939767 - PubChem [pubchem.ncbi.nlm.nih.gov]
